molecular formula C23H20N6O2S B11472312 N-[2-(1H-indol-3-yl)ethyl]-2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]acetamide

N-[2-(1H-indol-3-yl)ethyl]-2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]acetamide

Cat. No.: B11472312
M. Wt: 444.5 g/mol
InChI Key: COVVFGKNKXBOKT-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]acetamide is a complex organic compound that features a unique combination of indole, pyrazolo[1,5-a][1,3,5]triazin, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole structure can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Synthesis of the Pyrazolo[1,5-a][1,3,5]triazin Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with triazine precursors.

    Coupling Reactions: The indole and pyrazolo[1,5-a][1,3,5]triazin units are then coupled using a suitable linker, such as a sulfanyl group, under controlled conditions.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.

    Reduction: The carbonyl group in the pyrazolo[1,5-a][1,3,5]triazin core can be reduced to form corresponding alcohols.

    Substitution: The sulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions.

Major Products

    Oxidation: Indoxyl derivatives.

    Reduction: Alcohol derivatives of the pyrazolo[1,5-a][1,3,5]triazin core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways: The compound can modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-indol-3-yl)ethyl]-2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]acetamide: shares structural similarities with other indole and pyrazolo[1,5-a][1,3,5]triazin derivatives.

  • Ethyl 3-(furan-2-yl)propionate : A compound with a furan ring and ester functionality.
  • Disilane-bridged architectures : Organosilicon compounds with unique electronic properties.

Uniqueness

  • Structural Complexity : The combination of indole, pyrazolo[1,5-a][1,3,5]triazin, and acetamide moieties makes it unique.
  • Potential Applications : Its diverse applications in chemistry, biology, medicine, and industry set it apart from simpler compounds.

Properties

Molecular Formula

C23H20N6O2S

Molecular Weight

444.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-[(4-oxo-8-phenyl-3H-pyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C23H20N6O2S/c30-20(24-11-10-16-12-25-19-9-5-4-8-17(16)19)14-32-22-27-21-18(15-6-2-1-3-7-15)13-26-29(21)23(31)28-22/h1-9,12-13,25H,10-11,14H2,(H,24,30)(H,27,28,31)

InChI Key

COVVFGKNKXBOKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=C(NC(=O)N3N=C2)SCC(=O)NCCC4=CNC5=CC=CC=C54

Origin of Product

United States

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